4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Catalog No.
S6492537
CAS No.
2090917-51-2
M.F
C7H4ClN3O2
M. Wt
197.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid

CAS Number

2090917-51-2

Product Name

4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid

IUPAC Name

4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

InChI

InChI=1S/C7H4ClN3O2/c8-6-5-3-4(7(12)13)10-11(5)2-1-9-6/h1-3H,(H,12,13)

InChI Key

JTNMROOTUZYRCD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)O)C(=N1)Cl

4-Chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound that features a unique structure comprising a pyrazine ring fused with a pyrazole ring, along with a carboxylic acid functional group at the 2-position. The presence of a chlorine atom at the 4-position and a methyl group at the 6-position further enhances its structural complexity. This compound is of significant interest in various scientific fields due to its potential biological activities and chemical properties, making it a subject of ongoing research in medicinal chemistry and pharmacology .

The chemical reactivity of 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid is primarily governed by its functional groups. It can participate in several types of reactions:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to various derivatives.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation.
  • Condensation Reactions: The compound can react with amines or alcohols to form amides or esters, respectively.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize related compounds .

4-Chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid exhibits notable biological activities. It has been studied for its potential as an inhibitor of phosphoinositide-3 kinase, which plays a critical role in cell signaling pathways that regulate cell growth and metabolism. Additionally, it has shown promise in inhibiting matrix metalloproteases and modulating sirtuins, which are involved in various cellular processes including aging and inflammation .

The compound's interactions with these targets suggest it may have therapeutic applications in cancer treatment and other diseases associated with dysregulated cell signaling .

The synthesis of 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves several steps:

  • Starting Material Preparation: The synthesis begins with the preparation of 4-chloropyrazolo[1,5-a]pyrazine.
  • Palladium-Catalyzed Carbonylation: This intermediate undergoes palladium-catalyzed carbonylation at elevated pressure to form a carboxylate intermediate.
  • Hydrolysis: The carboxylate intermediate is then hydrolyzed to yield 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid.

Optimization of reaction conditions such as temperature, pressure, and catalyst selection is crucial for enhancing yield and purity during industrial production .

4-Chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid has multiple applications:

  • Pharmaceutical Research: Due to its biological activity, it is being investigated as a potential drug candidate for treating various diseases, particularly cancers.
  • Chemical Synthesis: It serves as an intermediate in synthesizing other complex heterocyclic compounds.
  • Biochemical Studies: Its ability to modulate enzyme activity makes it valuable in biochemical research for understanding cellular processes .

Interaction studies have demonstrated that 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid can inhibit key enzymes involved in cellular signaling pathways. Specifically, it has been shown to interact with phosphoinositide-3 kinase and matrix metalloproteases, impacting their activity and subsequently influencing cellular functions such as proliferation and apoptosis . These interactions underline its potential utility in therapeutic contexts.

Several compounds share structural similarities with 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acidContains methyl group at the 6-positionEnhanced lipophilicity may improve bioavailability
Pyrazolo[1,5-a]pyridine-2-carboxylic acidLacks chlorine substitutionDifferent biological targets
3-Amino-pyrazolo[1,5-a]pyrimidineContains amino group instead of chlorinePotentially different pharmacological profiles

These compounds illustrate the diversity within the pyrazolo family while highlighting the unique features of 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid that may contribute to its distinct biological activities .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

196.9992041 g/mol

Monoisotopic Mass

196.9992041 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-25-2023

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